molecular formula C21H24N2O3 B4478792 2-(3-ethylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide

2-(3-ethylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Cat. No.: B4478792
M. Wt: 352.4 g/mol
InChI Key: OIOGXMWGUKZEHL-UHFFFAOYSA-N
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Description

This compound features a 3-ethylphenoxy group linked to an acetamide backbone, with the nitrogen atom attached to a phenyl ring substituted by a 1-pyrrolidinylcarbonyl group at the 2-position. The molecule’s predicted molecular weight is approximately 352.44 g/mol (based on formula C₂₁H₂₄N₂O₃), though exact experimental data are unavailable in the provided evidence.

Properties

IUPAC Name

2-(3-ethylphenoxy)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-2-16-8-7-9-17(14-16)26-15-20(24)22-19-11-4-3-10-18(19)21(25)23-12-5-6-13-23/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOGXMWGUKZEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the phenoxy and pyrrolidinylcarbonyl intermediates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-efficiency reactors and continuous flow processes can enhance the scalability and efficiency of the production.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(3-ethylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-ethylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(3-Methylphenoxy)-N-[2-(4-Morpholinyl)phenyl]acetamide ()

  • Structural Differences: Phenoxy substituent: 3-methyl vs. 3-ethyl. Amide side chain: Morpholine (4-membered oxygen-containing ring) at the phenyl 2-position vs. pyrrolidinylcarbonyl.
  • Morpholine’s oxygen atom introduces polarity, possibly improving aqueous solubility but reducing passive diffusion .
  • Biological Implications : Morpholine’s electron-rich structure may alter binding to targets like G-protein-coupled receptors compared to pyrrolidine’s amine-dominated interactions.

2-(4-Chlorophenoxy)-N-[4-(1-Pyrrolidinylcarbonyl)phenyl]acetamide ()

  • Structural Differences: Phenoxy substituent: 4-chloro (electron-withdrawing) vs. 3-ethyl (electron-donating). Pyrrolidinylcarbonyl position: 4-position of the phenyl ring vs. 2-position.
  • Physical Properties :
    • Molecular weight: 358.82 g/mol (vs. ~352.44 g/mol for the target compound).
    • Predicted density: 1.327 g/cm³ ; boiling point: 611.9°C .
  • Functional Impact :
    • The chlorine atom increases metabolic stability but may reduce solubility.
    • Positional isomerism (4- vs. 2-pyrrolidinylcarbonyl) alters spatial orientation, affecting interactions with enzymes or receptors .

2-(2-Ethylphenoxy)-N-(2-Methyl-4-(Pyrrolidin-1-yl)phenyl)acetamide ()

  • Structural Differences: Phenoxy substituent: 2-ethyl vs. 3-ethyl. Amide side chain: Pyrrolidine at phenyl 4-position with a 2-methyl group vs. pyrrolidinylcarbonyl at 2-position.
  • Hazards and Toxicity :
    • Classified for acute oral toxicity (Category 4) and respiratory irritation (H335) .
  • Ethyl at the 2-position (ortho) may increase torsional strain compared to the target’s 3-position (meta) .

Substituted Phenoxy Acetamide Derivatives ()

  • Key Examples: N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamides with anti-inflammatory, analgesic, and antipyretic activities.
  • Comparison: Bromocyclohexyl substituents enhance halogen bonding but increase molecular weight (~400–450 g/mol). The target compound’s ethylphenoxy-pyrrolidinylcarbonyl combination may offer a balance between lipophilicity and target specificity for similar pharmacological effects .

Biological Activity

2-(3-ethylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide is an organic compound characterized by its complex structure that integrates phenoxy, pyrrolidinylcarbonyl, and acetamide functional groups. This compound has garnered attention in various fields of research due to its potential biological activities.

  • IUPAC Name : 2-(3-ethylphenoxy)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide
  • Molecular Formula : C21H24N2O3
  • Molecular Weight : 352.4 g/mol
  • InChI Key : OIOGXMWGUKZEHL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The binding of the compound to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the context of its application.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For instance, studies have shown that compounds structurally related to this molecule can inhibit tyrosinase activity, which is crucial in melanin production. This suggests potential applications in skin whitening and treating hyperpigmentation disorders.

Tyrosinase Inhibition Study

In a study evaluating the tyrosinase inhibitory activity of related compounds, it was found that certain derivatives exhibited significant inhibition. The potency of these compounds was assessed through kinetic experiments using Lineweaver–Burk plots, indicating mixed-type inhibition mechanisms that bind both to the active and allosteric sites of tyrosinase .

CompoundInhibition TypeBinding Affinity (kcal/mol)
Compound 3Mixed-type-7.1
Compound 8CompetitiveNot specified
Compound 13Non-competitiveNot specified

Cytotoxicity Assessment

The cytotoxic effects of the compound were evaluated in B16F10 melanoma cells. At varying concentrations (0, 1, 2, and 5 μM), the compound showed no significant cytotoxicity after 48 hours but indicated weak cytotoxicity at higher concentrations after 72 hours. This suggests that while the compound may have therapeutic potential, careful consideration of dosage is necessary .

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Using assays such as DPPH and ABTS radical scavenging tests, compounds similar in structure demonstrated varying levels of antioxidant activity. These findings highlight the potential for developing formulations aimed at oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound exhibits unique biological properties due to its specific combination of functional groups. This uniqueness enhances its potential effectiveness in targeted therapeutic applications.

Compound NameIUPAC NameBiological Activity
Compound A2-(3-ethylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]ethanamideModerate tyrosinase inhibition
Compound B2-(3-ethylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propionamideLow cytotoxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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